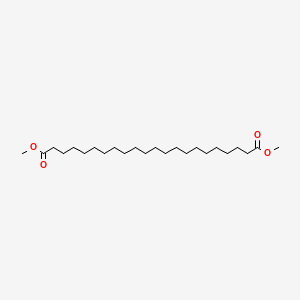

Dimethyl docosanedioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl docosanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O4/c1-27-23(25)21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24(26)28-2/h3-22H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGRQQKJRMLACJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340722 | |

| Record name | Dimethyl docosanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22399-98-0 | |

| Record name | Dimethyl docosanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl Docosanedioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Dimethyl docosanedioate (B1260847), including its chemical identifiers, physical and chemical properties, a representative experimental protocol for its synthesis, and a visualization of the synthetic workflow. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 22399-98-0[1] |

| IUPAC Name | dimethyl docosanedioate |

Physicochemical Properties

The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₆O₄ | PubChem |

| Molecular Weight | 398.6 g/mol | PubChem[1] |

| Monoisotopic Mass | 398.33960994 Da | PubChem[1] |

| Topological Polar Surface Area | 52.6 Ų | PubChem[1] |

| Complexity | 321 | PubChem[1] |

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound via Fischer esterification of docosanedioic acid. This method is analogous to the synthesis of other long-chain dimethyl dicarboxylates.

Materials:

-

Docosanedioic acid

-

Methanol (B129727) (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend docosanedioic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of methanol using a rotary evaporator.

-

Dilute the residue with an organic solvent (e.g., diethyl ether) and water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Visualizations

The following diagram illustrates the general workflow for the synthesis of this compound.

References

Potential research applications of aliphatic diesters.

An In-depth Technical Guide to the Research Applications of Aliphatic Diesters

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic diesters are a versatile class of organic compounds characterized by two ester functional groups attached to a linear or branched hydrocarbon chain. Their inherent properties, such as biodegradability, low toxicity, and structural flexibility, have positioned them as critical building blocks in a multitude of research and development areas.[1][2] From pioneering sustainable polymers to engineering advanced drug delivery systems, the applications of aliphatic diesters are expanding rapidly. This technical guide provides an in-depth exploration of their core research applications, focusing on the synthesis of biodegradable polyesters, their role in pharmaceutical formulations, and their use as green alternatives to conventional materials. The guide includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to support researchers in this dynamic field.

Core Research Applications

The utility of aliphatic diesters stems from their ability to serve as monomers in polymerization reactions and as functional excipients in complex formulations. Their structure, particularly the length of the aliphatic chain between the ester groups, can be tailored to fine-tune the properties of the resulting materials.[3]

Biodegradable Aliphatic Polyesters

A primary application of aliphatic diesters is in the synthesis of aliphatic polyesters, which are a leading class of biodegradable polymers.[4] These materials are of significant interest as sustainable alternatives to petroleum-based plastics and for biomedical applications where transient material presence is required.[5][6]

-

Mechanism of Biodegradability: The ester linkages in the polymer backbone are susceptible to hydrolytic cleavage, a process that can be catalyzed by enzymes present in biological systems.[2] This degradation breaks the polymer down into smaller, non-toxic oligomers and monomers, such as diols and dicarboxylic acids, which can be metabolized by microorganisms or safely eliminated from the body.[7][8]

-

Structural Influence: The properties of the resulting polyester (B1180765), including its crystallinity, melting temperature (Tm), glass transition temperature (Tg), and degradation rate, are heavily influenced by the structure of the aliphatic diester monomer.[3][9] Longer aliphatic chains between the ester groups generally increase flexibility and decrease the melting point of the polymer.[10]

-

Applications: These biodegradable polyesters are investigated for use in packaging, agriculture (e.g., mulch films), and tissue engineering scaffolds.[8][11]

Drug Delivery Systems

The biocompatibility and biodegradability of aliphatic polyesters make them ideal candidates for developing advanced drug delivery systems.[12] By formulating these polymers into nanostructures, researchers can improve the therapeutic efficacy of drugs while minimizing side effects.[7]

-

Nanocarrier Formation: Aliphatic polyesters can be used to form various drug carriers, including nanoparticles, micelles, and polymersomes.[12][13] These carriers encapsulate therapeutic agents, protecting them from premature degradation and controlling their release profile.

-

Controlled Release: Drug release is often governed by the hydrolytic degradation of the polyester matrix.[13] As the polymer degrades, the encapsulated drug is slowly released at the target site. This bulk erosion mechanism is common for most biodegradable polyesters. The release kinetics can be precisely controlled by adjusting the polymer's molecular weight, hydrophobicity, and crystallinity.[7]

-

Targeted Delivery: Functional aliphatic polyesters can be synthesized to include targeting moieties on their surface. These moieties allow the drug carriers to selectively bind to specific cells or tissues, such as tumor sites, enhancing the precision of the therapy.[12]

Caption: General workflow for enzymatic polycondensation.

Protocol: Melt Polycondensation

Melt polycondensation is a solvent-free method often used for industrial-scale production. It involves heating the monomers above their melting points, typically with a metal-based catalyst. [10][14] Objective: To synthesize a high molecular weight aliphatic polyester from a long-chain diester and 2,3-butanediol.

Materials:

-

Long-chain aliphatic diester (e.g., C₁₂ dimethyl ester) (1.0 equiv)

-

2,3-Butanediol (2,3-BD) (2.5 equiv)

-

Dibutyltin oxide (DBTO) catalyst (1.0 mol %)

Procedure: [10]1. Charge a reaction vessel with the diester, 2,3-butanediol, and DBTO catalyst. 2. Flush the reactor with an inert atmosphere (e.g., nitrogen). 3. Step 1 (Esterification): Heat the mixture to 150°C with stirring for 2 hours at atmospheric pressure. 4. Step 2 (Pre-polymerization): Increase the temperature to 180°C and reduce the pressure to 800 mbar for 16 hours. 5. Step 3 (Polycondensation): Gradually reduce the pressure in stages to remove the condensation byproduct (methanol/water) and increase the polymer molecular weight.

- Reduce pressure to 100 mbar for 30 minutes.

- Reduce pressure to 10 mbar for another 30 minutes.

- Finally, apply a high vacuum (e.g., 0.4 mbar) for 24 hours.

- The resulting polymer can be characterized as received without further purification.

Protocol: High-Throughput Biodegradation Assay

The clear-zone technique is an effective high-throughput method for screening the biodegradability of large polymer libraries. [9][15] Objective: To assess the biodegradability of synthesized polyesters using a bacterial colony.

Procedure: [9][15]1. Polymer Preparation: Prepare suspended particles of the synthesized polyesters. 2. Plate Preparation: Create an agar (B569324) plate containing the suspended polymer particles as the primary carbon source. 3. Inoculation: Inoculate the center of the agar plate with a single colony of a polymer-degrading bacterium (e.g., Pseudomonas lemoignei). 4. Incubation: Incubate the plates under appropriate growth conditions. 5. Observation: Monitor the plates over time. Biodegradation is indicated by the formation of a clear "halo" or zone around the bacterial colony, where the opaque polymer particles have been consumed. 6. Quantification: Use automated optical methods to measure the area of the clear zone as a function of time to quantify the rate of degradation.

Quantitative Data Summary

The following tables summarize key quantitative data for representative aliphatic diesters and the polyesters derived from them, compiled from various research findings.

Table 1: Physical Properties of Selected Aliphatic Diesters and Related Compounds

| Compound Name | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

|---|---|---|---|---|

| Dimethyl Adipate | C₈H₁₄O₄ | 228 - 230 | 8 - 10 | 1.063 |

| Diethyl Sebacate | C₁₄H₂₆O₄ | 308 | -1 | 0.964 |

| Dibutyl Phthalate | C₁₆H₂₂O₄ | 340 | -35 | 1.043 |

| Dioctyl Adipate (DOA) | C₂₂H₄₂O₄ | 376 | -67 | 0.927 |

Data compiled from publicly available chemical databases and literature.

Table 2: Properties of Aliphatic Polyesters Synthesized from Diesters

| Polymer Name | Monomers | Catalyst | Mn ( g/mol ) | Tm (°C) | Tg (°C) |

|---|---|---|---|---|---|

| Poly(butylene adipate) (PBA) | Dimethyl Adipate + 1,4-Butanediol | Novozym 435 | 500 - 1000 (Oligo.) | - | - |

| Poly(butylene sebacate) (PBSe) | Sebacic Acid + 1,4-Butanediol | - | 6,116 - 10,779 | - | - |

| Polyester-b4.18 | C₁₈ Diester + 2,3-Butanediol | DBTO | up to 59,000 | - | - |

| PE-b4.18 (copolymer) | C₁₀/C₄₈ Diesters + 2,3-BD | DBTO | - | - | - |

Data sourced from references,[16],[17] and.[10] Mn = Number-average molecular weight, Tm = Melting temperature, Tg = Glass transition temperature.

Table 3: Performance Metrics of Aliphatic Diester Applications

| Application | Material | Metric | Value/Result |

|---|---|---|---|

| Plasticizer Performance | AOT-plasticized PVC | Elongation at Break | 697.7% (with 50 phr AOT) |

| Plasticizer Thermal Stability | AOT-plasticized PVC | 5% Weight Loss Temp. | 53°C higher than DOA-PVC |

| Biodegradability | Aliphatic Polyesters | Key Structural Factor | Chains < 15 carbons improve biodegradability |

| Biodegradability | Aliphatic Polyesters | Key Structural Factor | ortho & para aromatic rings more degradable than meta |

Data sourced from references [18]and.[9] AOT = a novel aliphatic ester plasticizer, phr = parts per hundred rubber.

Conclusion and Future Outlook

Aliphatic diesters are foundational to significant advancements in materials science and pharmaceutical development. Their role as monomers for creating biodegradable and biocompatible polyesters continues to drive innovation in sustainable plastics and advanced drug delivery. [4][12]Research into novel diester structures as high-performance, low-migration plasticizers presents a viable path toward replacing harmful phthalates in consumer products. [19][18]Future efforts will likely focus on integrating monomers derived from renewable biomass with increasingly efficient and green synthesis protocols, such as enzymatic and biocatalytic methods. [20][21]The continued exploration of structure-property relationships will enable the custom design of aliphatic diesters and their polymeric derivatives to meet the precise demands of a wide range of technical and biomedical applications.

References

- 1. Ester - Wikipedia [en.wikipedia.org]

- 2. Aliphatic polyesters: great degradable polymers that cannot do everything - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diva-portal.org [diva-portal.org]

- 4. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 5. Enzymatic Synthesis of Biobased Polyesters and Polyamides | MDPI [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. High-throughput experimentation for discovery of biodegradable polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Functional aliphatic polyesters for biomedical and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A potentially general approach to aliphatic ester-derived PVC plasticizers with suppressed migration as sustainable alternatives to DEHP - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Enzymatic synthesis of furanic-aliphatic polyesters: Influences of isomeric substitution - American Chemical Society [acs.digitellinc.com]

Key characteristics of docosanedioic acid esters.

An In-depth Technical Guide to the Core Characteristics of Docosanedioic Acid Esters

Abstract

Docosanedioic acid, a 22-carbon α,ω-dicarboxylic acid, and its corresponding esters are long-chain aliphatic compounds of significant interest in polymer science and advanced drug development. Their unique physicochemical properties, stemming from a long hydrocarbon chain capped by two functional ester groups, make them valuable as monomers for specialty polyamides and polyesters. In the pharmaceutical sector, they are increasingly utilized as hydrophobic, non-cleavable linkers in the design of sophisticated therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the core characteristics of docosanedioic acid esters, including their physicochemical properties, detailed experimental protocols for their synthesis, and their functional role in drug development.

Physicochemical Characteristics

The properties of docosanedioic acid and its esters are dominated by their long C22 alkyl chain, which imparts significant hydrophobicity and influences their melting points, boiling points, and solubility. The terminal carboxylic acid or ester groups provide reactive handles for polymerization and conjugation.

Docosanedioic Acid (Precursor)

Docosanedioic acid (CAS: 505-56-6) is the parent compound from which the esters are derived. It is a white solid under standard conditions.[] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | Docosanedioic acid | |

| Synonyms | Phellogenic acid, Felogenic acid | |

| CAS Number | 505-56-6 | |

| Molecular Formula | C₂₂H₄₂O₄ | |

| Molecular Weight | 370.57 g/mol | |

| Melting Point | 124–126 °C | [2] |

| Boiling Point | 527 °C | |

| Solubility | Insoluble in water; Sparingly soluble in DMSO (1 mg/mL) | [2] |

| Appearance | White solid | [] |

Docosanedioic Acid Esters

Esterification of the terminal carboxyl groups modifies the compound's polarity, boiling point, and reactivity. The most common simple esters are the dimethyl and diethyl derivatives.

| Property | Dimethyl Docosanedioate (B1260847) | Diethyl Docosanedioate |

| CAS Number | 22399-98-0 | 26818-50-8 |

| Molecular Formula | C₂₄H₄₆O₄ | C₂₆H₅₀O₄ |

| Molecular Weight | 398.62 g/mol | 426.67 g/mol |

| logP (Octanol/Water) | 8.4 (Predicted) | 7.915 (Calculated) |

| Water Solubility (logS) | -8.1 (Predicted) | -8.43 (Calculated) |

| Enthalpy of Fusion | Not available | 68.67 kJ/mol (Calculated) |

| Enthalpy of Vaporization | Not available | 91.78 kJ/mol (Calculated) |

Note: Many physical properties for these specific long-chain esters are based on computational models and are indicated as such.

Synthesis and Experimental Protocols

The synthesis of docosanedioic acid esters is typically a two-stage process: first, the synthesis of the docosanedioic acid backbone, followed by its esterification.

Protocol 1: Synthesis of Docosanedioic Acid via Wolff-Kishner Reduction

Docosanedioic acid can be synthesized via the Wolff-Kishner reduction of a diketone precursor, such as disodium (B8443419) 7,16-diketodocosanedioate.[3][4] This reaction deoxygenates the ketone functionalities to methylene (B1212753) groups under basic conditions.[3]

Reagents and Equipment:

-

Disodium 7,16-diketodocosanedioate

-

Triethanolamine

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl, 12N)

-

2-Methoxyethanol

-

5-L round-bottomed flask with reflux condenser, mechanical stirrer, and thermometer

-

Oil bath

-

Büchner funnel

Procedure:

-

Reaction Setup: In the 5-L flask, add the crude disodium 7,16-diketodocosanedioate to 1 L of triethanolamine. Heat the mixture under reflux with stirring until the salt completely dissolves.

-

Hydrazone Formation: Cool the solution to 130 °C and add 610 mL of 85% hydrazine hydrate through the condenser. Reflux the mixture for 4 hours to form the hydrazone intermediate.

-

Water Removal: Remove the reflux condenser and replace it with a setup for distillation. Heat the flask in the oil bath to distill off water and excess hydrazine until the solution temperature reaches 205-210 °C.

-

Reduction: Cool the mixture to 130 °C and add a pre-dissolved solution of 168 g of KOH in 400 mL of triethanolamine. Re-attach the reflux condenser and heat the mixture at 195-200 °C for 10 hours.

-

Acidification and Precipitation: Cool the reaction mixture to approximately 100 °C. Pour the mixture into 5 L of hot water and acidify to a pH of 2-3 with approximately 1.4 L of 12N HCl.

-

Isolation: Cool the acidified mixture to room temperature. Collect the precipitated docosanedioic acid on a Büchner funnel. Wash the filter cake with water.

-

Purification: Dissolve the moist product in 700 mL of hot 2-methoxyethanol. Cool the solution gradually to 0-5 °C to crystallize the pure docosanedioic acid. Collect the purified product by filtration, wash with a small amount of 95% ethanol (B145695), and air dry.

Protocol 2: Synthesis of Diethyl Docosanedioate via Fischer Esterification

Fischer esterification is a classic method to convert carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst.[5][6][7] To drive the equilibrium toward the product, an excess of the alcohol is typically used, and the water byproduct is removed.[7]

Reagents and Equipment:

-

Docosanedioic acid

-

Absolute ethanol (large excess)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

-

Toluene (B28343) (optional, for azeotropic water removal)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottomed flask with reflux condenser and Dean-Stark trap (if using toluene)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottomed flask, add docosanedioic acid (1 equivalent), a large excess of absolute ethanol (e.g., 20-50 equivalents, serving as reactant and solvent), and toluene (if used).

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

-

Reflux: Heat the mixture to reflux with vigorous stirring. If using a Dean-Stark trap, collect the water as it is formed to drive the reaction to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction typically takes several hours.

-

Work-up: Once the reaction is complete, cool the flask to room temperature. If a large excess of ethanol was used, remove most of it using a rotary evaporator.

-

Neutralization: Dilute the residue with diethyl ether or ethyl acetate (B1210297) and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated NaHCO₃ solution until effervescence ceases to neutralize the acid catalyst.

-

Washing: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude diethyl docosanedioate.

-

Purification: The product can be further purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent.

Caption: General workflow for the two-stage synthesis of pure diethyl docosanedioate.

Applications in Drug Development

The primary application of docosanedioic acid and its esters in modern drug development is as long-chain, hydrophobic linkers.[8][9] Their structure is particularly suited for use in Antibody-Drug Conjugates (ADCs) and PROTACs, where the linker plays a critical role in the overall efficacy and pharmacokinetic profile of the therapeutic.[][8]

Role as a Non-Cleavable ADC Linker

In an ADC, a linker tethers a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen.[10] Docosanedioic acid-based linkers are classified as non-cleavable because they lack a specific chemical group designed to be broken by cellular mechanisms. The drug is released only after the entire antibody-linker-drug conjugate is internalized by the cancer cell and degraded in the lysosome, which breaks down the antibody protein itself.

The long C22 alkyl chain of the docosanedioate linker significantly increases the hydrophobicity of the ADC. This can enhance the interaction with cell membranes and influence the overall pharmacokinetic properties of the conjugate.[]

Caption: Structure of an ADC with a docosanedioic acid ester as a hydrophobic linker.

Role as an Alkyl Chain-Based PROTAC Linker

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[11] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[12]

The linker is a critical component, as its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[] Alkyl linkers, such as those derived from docosanedioic acid, provide stable and flexible connectivity.[][14] The extended length of a C22 chain can be crucial for spanning the distance between the binding sites on the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[12]

Conclusion

Docosanedioic acid esters are characterized by their long, hydrophobic alkyl backbone and terminal reactive groups. While their direct biological activity is limited, their value as a molecular scaffold is significant. The well-defined length and hydrophobicity make them highly effective as non-cleavable linkers in ADCs and as long-chain spacers in PROTACs, enabling the development of next-generation targeted therapeutics. The synthetic protocols provided herein offer a basis for the laboratory-scale production of these important chemical tools for researchers and drug development professionals.

References

- 2. Diethyl docosanedioate (CAS 26818-50-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 4. Wolff-Kishner Reduction [organic-chemistry.org]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. cerritos.edu [cerritos.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Docosanedioic acid | CAS#:505-56-6 | Chemsrc [chemsrc.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. heraldopenaccess.us [heraldopenaccess.us]

- 11. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

A Technical Guide to Long-Chain Polymer Synthesis: Methods, Protocols, and Data

This guide provides researchers, scientists, and drug development professionals with an in-depth review of core methodologies for synthesizing long-chain polymers. It focuses on foundational techniques, offering detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate comparative analysis and practical application.

Chain-Growth Polymerization: Controlled Radical Processes

Chain-growth polymerization involves the sequential addition of monomers to a growing chain with an active center.[1] Modern controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerization (RDRP), have revolutionized the field by enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures.[2][3] This is achieved by minimizing irreversible termination reactions through a dynamic equilibrium between active propagating radicals and dormant species.[4]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust and versatile CRP method that employs a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[3] The process allows for the synthesis of a wide variety of polymers with well-defined structures.[1]

The diagram below illustrates the fundamental equilibrium in ATRP, where a dormant polymer chain with a halogen end-group (P-X) is activated by a metal complex in a lower oxidation state (e.g., Cu(I)Br) to form a propagating radical (P•) and the metal complex in a higher oxidation state (e.g., Cu(II)Br₂). This reversible process keeps the concentration of active radicals low, suppressing termination reactions.

The following table summarizes typical results for the ATRP of styrene (B11656), demonstrating the linear increase of number-average molecular weight (Mₙ) with monomer conversion while maintaining a low polydispersity index (PDI, Mₙ/Mₙ).

| Entry | Time (h) | Conversion (%) | Mₙ (GPC, g/mol ) | PDI (Mₙ/Mₙ) | Mₙ (Theoretical, g/mol ) |

| 1 | 2.0 | 25 | 2,800 | 1.15 | 2,700 |

| 2 | 4.0 | 48 | 5,100 | 1.12 | 5,100 |

| 3 | 6.0 | 65 | 7,000 | 1.10 | 6,900 |

| 4 | 8.0 | 83 | 8,800 | 1.08 | 8,700 |

| 5 | 11.0 | 92 | 9,900 | 1.08 | 9,700 |

| Conditions: Styrene polymerization initiated with 1-phenylethyl bromide (1-PEBr) and catalyzed by CuBr/PMDETA in anisole (B1667542) at 100°C.[5] The theoretical Mₙ is calculated as ([M]₀/[I]₀) × Conversion × (Monomer MW). |

-

Reagents & Setup :

-

Styrene (Monomer), purified by passing through basic alumina (B75360).

-

1-Phenylethyl bromide (1-PEBr) (Initiator).

-

Copper(I) bromide (CuBr) (Catalyst).

-

N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA) (Ligand).

-

Anisole (Solvent and internal standard).

-

A Schlenk flask is charged with CuBr (0.31 g, 2.2 mmol).

-

-

Procedure :

-

The flask is sealed, evacuated, and back-filled with nitrogen three times.

-

Deoxygenated styrene (50 mL, 4.4 x 10⁻² mol) and anisole (1 mL) are added via syringe.

-

Deoxygenated PMDETA (0.46 mL, 2.2 mmol) is added via syringe. The solution turns green as the complex forms.

-

The initiator, 1-PEBr (3 mL, 2.2 x 10⁻² mol), is added to start the reaction.

-

The flask is placed in a thermostated oil bath at 100°C.

-

Samples are withdrawn periodically via a nitrogen-purged syringe to monitor monomer conversion (by GC or NMR) and molecular weight (by GPC).[6]

-

-

Termination & Purification :

-

The polymerization is stopped by cooling and exposing the mixture to air.

-

The mixture is diluted with tetrahydrofuran (B95107) (THF), and the copper catalyst is removed by passing the solution through a neutral alumina column.

-

The polymer is isolated by precipitation into an excess of methanol (B129727), filtered, and dried in a vacuum oven.

-

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile RDRP technique that uses a thiocarbonylthio compound as a chain transfer agent (the RAFT agent) to mediate the polymerization.[7] It is compatible with a wide range of monomers and reaction conditions.[8]

The RAFT process involves a degenerative chain transfer mechanism. A propagating radical (Pₙ•) adds to the RAFT agent (Z-C(=S)S-R), forming an intermediate radical. This intermediate fragments to release a new radical (R•) and form a dormant polymeric RAFT agent. The new radical initiates further polymerization. This rapid exchange between active and dormant species ensures that all chains have an equal probability of growing, leading to low polydispersity.

This table presents data for the RAFT polymerization of MMA, showing excellent control over molecular weight and low PDI values across a range of targeted degrees of polymerization (DP).

| Entry | Target DP | Time (h) | Conversion (%) | Mₙ (GPC, g/mol ) | PDI (Mₙ/Mₙ) |

| 1 | 50 | 4 | 98 | 5,100 | 1.12 |

| 2 | 100 | 6 | 96 | 9,900 | 1.10 |

| 3 | 200 | 8 | 95 | 19,500 | 1.09 |

| 4 | 400 | 12 | 92 | 38,100 | 1.11 |

| 5 | 800 | 16 | 90 | 74,200 | 1.15 |

| Data synthesized from typical results for MMA polymerization using AIBN as initiator and a trithiocarbonate (B1256668) RAFT agent at 60-70°C.[2][9] |

-

Reagents & Setup :

-

Methyl methacrylate (B99206) (MMA) (Monomer), inhibitor removed.

-

Azobisisobutyronitrile (AIBN) (Initiator).

-

4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (RAFT Agent).

-

Benzene (B151609) or Toluene (Solvent).

-

A stock solution of MMA (15 mL, 0.14 mol) and AIBN (20.1 mg, 0.122 mmol) in 5 mL of benzene is prepared.

-

-

Procedure :

-

The desired amount of RAFT agent (e.g., 22.5 mg, 0.056 mmol for a target DP of ~250) is weighed into a glass ampule or Schlenk tube.

-

A 2 mL aliquot of the stock solution is added to the ampule.

-

The contents are thoroughly degassed using three freeze-pump-thaw cycles.

-

The ampule is sealed under vacuum or nitrogen atmosphere.

-

The sealed vessel is placed in a thermostated oil bath at 60°C for a specified time (e.g., 15 hours).

-

-

Termination & Purification :

-

The polymerization is quenched by cooling the vessel in an ice bath and exposing it to air.

-

The viscous solution is diluted with THF.

-

The polymer is purified by precipitation into a large volume of a non-solvent like cold methanol or hexane, filtered, and dried under vacuum.

-

Step-Growth Polymerization

Step-growth polymerization proceeds by the reaction between functional groups of monomers, oligomers, and polymers.[5][10] High molecular weight polymer is only formed at very high monomer conversion (>99%).[11] A classic example is the synthesis of polyamides like Nylon.

Interfacial Polymerization of Nylon 6,6

Nylon 6,6 is synthesized from two six-carbon monomers: hexamethylenediamine (B150038) and adipic acid (or its more reactive derivative, adipoyl chloride).[4] Interfacial polymerization is a rapid method where the reaction occurs at the interface between two immiscible liquid phases.[11][12]

This diagram shows the process of interfacial polymerization. The diamine is dissolved in an aqueous phase (often basic), and the diacid chloride is dissolved in an immiscible organic phase. The polymer forms as a film at the liquid-liquid interface and can be continuously removed.

References

- 1. thescipub.com [thescipub.com]

- 2. RAFT aqueous emulsion polymerization of methyl methacrylate: observation of unexpected constraints when employing a non-ionic steric stabilizer block ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01008E [pubs.rsc.org]

- 3. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nylon 66 - Wikipedia [en.wikipedia.org]

- 5. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pslc.ws [pslc.ws]

- 11. community.wvu.edu [community.wvu.edu]

- 12. Synthesis of Nylon 6,6 with Pyrene Chain-End for Compatibilization with Graphite and Enhancement of Thermal and Mechanical Properties [mdpi.com]

An In-depth Technical Guide to the Fundamental Chemistry of Esterification Reactions

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of esterification reactions, a cornerstone of organic synthesis with wide-ranging applications in pharmaceutical development and materials science. The document details the mechanisms, kinetics, and practical execution of key esterification methods, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Introduction to Esterification

Esterification is the chemical process of forming an ester, typically from the reaction of a carboxylic acid and an alcohol.[1] This reaction is fundamental in organic chemistry, enabling the synthesis of a vast array of compounds, from simple flavor and fragrance agents to complex pharmaceutical intermediates and polyesters.[1][2] The general reaction can be represented as:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

This equilibrium is a critical aspect of many esterification reactions, and various strategies are employed to drive it towards the desired ester product.[3][4]

Core Esterification Methodologies

Several distinct methods for esterification have been developed, each with its own advantages and specific applications. This guide will focus on the most prevalent and synthetically useful of these: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

First described in 1895 by Emil Fischer and Arthur Speier, this reaction involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[5] It is a cost-effective method, particularly for large-scale synthesis.[3]

Mechanism: The Fischer esterification proceeds through a series of reversible steps involving nucleophilic acyl substitution.[3][6] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.[5][7] The alcohol then acts as a nucleophile, attacking the carbonyl carbon.[5] Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[3][5] The catalyst is regenerated at the end of the reaction.[8]

To favor the formation of the ester, the equilibrium can be shifted by using an excess of one reactant (typically the alcohol) or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[4][9]

Logical Flow of Fischer Esterification Mechanism

Caption: Mechanism of Fischer Esterification.

Kinetics: The reaction rate is influenced by steric hindrance in both the alcohol and the carboxylic acid.[9] Primary alcohols react more readily than secondary alcohols, while tertiary alcohols are prone to elimination side reactions.[5][10]

Developed by Wolfgang Steglich in 1978, this method allows for the esterification of carboxylic acids and alcohols under mild, neutral conditions.[11][12] It is particularly advantageous for substrates that are sensitive to acidic conditions or are sterically hindered.[10][13]

Mechanism: The Steglich esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent to activate the carboxylic acid.[11][13] In the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), the activated carboxylic acid intermediate, an O-acylisourea, is formed.[13][14] DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a highly reactive N-acylpyridinium species.[11][13] This species is then readily attacked by the alcohol to yield the ester. A key feature of this reaction is the formation of dicyclohexylurea (DCU), a byproduct that is insoluble in most organic solvents and can be easily removed by filtration.[11][12]

Catalytic Cycle of Steglich Esterification

Caption: Catalytic cycle of Steglich Esterification.

Quantitative Data for Steglich Esterification:

| Reactant Stoichiometry | Catalyst | Yield (%) | Notes |

| Carboxylic Acid (1 eq), Alcohol (1-1.5 eq), DCC (1-1.2 eq) | DMAP (catalytic) | 70-90% | Effective for sterically hindered substrates.[11] |

| Carboxylic Acid (1 eq), tert-Butanol (up to 3 eq), DCC (1.2 eq) | DMAP (catalytic) | 90-95% | Particularly useful for tert-butyl esters.[11] |

Discovered by Oyo Mitsunobu, this reaction facilitates the conversion of primary and secondary alcohols to a variety of functional groups, including esters, with a characteristic inversion of stereochemistry.[15][16][17] This makes it a powerful tool in stereoselective synthesis.[18][19]

Mechanism: The Mitsunobu reaction involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16] The triphenylphosphine and DEAD react to form a phosphonium (B103445) salt.[18] The alcohol then adds to this intermediate, leading to the formation of an alkoxyphosphonium salt, which is a good leaving group.[18] The carboxylate, acting as a nucleophile, then displaces the activated alcohol in an Sₙ2 reaction, resulting in the formation of the ester with inverted stereochemistry.[16][19]

Workflow for a Mitsunobu Reaction

Caption: Experimental workflow for the Mitsunobu reaction.

Quantitative Data for Mitsunobu Reaction:

| Alcohol Type | Nucleophile | Reagents | Yield (%) | Note |

| Secondary Alcohol | Carboxylic Acid | PPh₃, DEAD | 80-95% | Proceeds with inversion of stereochemistry.[17] |

| Primary Alcohol | Phthalimide | PPh₃, DIAD | >90% | Used in Gabriel synthesis of primary amines.[15] |

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol.[2][20] This reaction is reversible and can be catalyzed by either an acid or a base.[2][20] It is widely used in the production of biodiesel from vegetable oils and animal fats, where triglycerides are converted to fatty acid methyl esters (FAMEs).[21][22]

Mechanism:

-

Acid-catalyzed: The mechanism is similar to Fischer esterification, involving protonation of the carbonyl group to enhance its electrophilicity, followed by nucleophilic attack by the new alcohol.[2][23]

-

Base-catalyzed: A strong base deprotonates the alcohol to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate.[20][24] Elimination of the original alkoxy group yields the new ester.[24]

Quantitative Data for Biodiesel Production via Transesterification:

| Feedstock | Catalyst | Reaction Time | Temperature (°C) | Conversion to FAME (%) |

| Castor Oil (high FFA) | Glycerol (pre-esterification) | 85 min | 56 | >99% (FFA reduction) |

| Used Cooking Oil | Ozonolysis (pre-esterification) | 20 hours | 60 | >98% (saturated FFA conversion)[25] |

Experimental Protocols

-

Reagents and Equipment:

-

Acetic acid (1.0 mol)

-

Ethanol (B145695) (3.0 mol, used in excess as solvent)

-

Concentrated sulfuric acid (catalyst, ~3 mL)

-

Round-bottom flask, reflux condenser, heating mantle, distillation apparatus.

-

-

Procedure: a. Combine acetic acid and ethanol in the round-bottom flask. b. Slowly add the concentrated sulfuric acid while cooling the flask in an ice bath. c. Attach the reflux condenser and heat the mixture to reflux for 1-2 hours. d. After reflux, allow the mixture to cool. e. Set up for simple distillation to separate the ethyl acetate (B1210297) from the reaction mixture. f. Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a saturated sodium chloride solution. g. Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter. h. Perform a final distillation to obtain pure ethyl acetate.

-

Reagents and Equipment:

-

Carboxylic acid (1.0 mmol)

-

Alcohol (1.2 mmol)

-

DCC (1.1 mmol)

-

DMAP (0.1 mmol)

-

Anhydrous dichloromethane (B109758) (DCM) as solvent

-

Round-bottom flask, magnetic stirrer, filtration apparatus.

-

-

Procedure: a. Dissolve the carboxylic acid, alcohol, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, cool the reaction mixture to precipitate the dicyclohexylurea (DCU) byproduct. g. Filter the mixture to remove the DCU, washing the solid with cold DCM. h. Wash the filtrate with dilute HCl to remove DMAP, followed by saturated sodium bicarbonate and brine.[26] i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography if necessary.

This experiment exemplifies an esterification where an alcohol (the phenolic hydroxyl group of salicylic (B10762653) acid) is acylated by an acid anhydride (B1165640).

-

Reagents and Equipment:

-

Procedure: a. Place the salicylic acid in an Erlenmeyer flask.[27] b. In a fume hood, carefully add the acetic anhydride, followed by the concentrated phosphoric acid.[27][28] c. Gently heat the flask in a water bath at 70-80 °C for 10-15 minutes.[27][28] d. Allow the flask to cool to room temperature. Add cold water to precipitate the aspirin (B1665792) and to hydrolyze any excess acetic anhydride.[29] e. Cool the mixture in an ice bath to complete the crystallization.[27] f. Collect the aspirin crystals by vacuum filtration using a Büchner funnel.[29] g. Wash the crystals with cold water.[27] h. Recrystallize the crude product from an ethanol/water mixture to purify it.[30]

Purity Test: The purity of the synthesized aspirin can be checked using the ferric chloride test. Salicylic acid, having a phenolic hydroxyl group, will give a positive test (a violet color), while pure aspirin will not.[27][30]

Conclusion

The choice of esterification method is dictated by the specific requirements of the synthesis, including the nature of the substrates, desired stereochemistry, and reaction scale. Fischer esterification remains a workhorse for simple, large-scale preparations. The Steglich and Mitsunobu reactions offer milder conditions and greater control for complex and sensitive molecules, which is often a necessity in the context of drug development and the synthesis of fine chemicals. A thorough understanding of the underlying mechanisms and practical considerations is paramount for the successful application of these essential transformations.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. Transesterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]

- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Steglich esterification - Wikipedia [en.wikipedia.org]

- 13. Steglich Esterification [organic-chemistry.org]

- 14. fiveable.me [fiveable.me]

- 15. Mitsunobu Reaction [organic-chemistry.org]

- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 17. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. glaserr.missouri.edu [glaserr.missouri.edu]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. byjus.com [byjus.com]

- 21. burtprocess.com [burtprocess.com]

- 22. researchgate.net [researchgate.net]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. researchgate.net [researchgate.net]

- 25. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 26. researchgate.net [researchgate.net]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. Synthesis of aspirin on a microscale | Class experiment | RSC Education [edu.rsc.org]

- 29. Synthesis of Aspirin [home.miracosta.edu]

- 30. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Dimethyl Docosanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of dimethyl docosanedioate (B1260847), a long-chain aliphatic diester. The primary method detailed is the Fischer esterification of docosanedioic acid. Included are detailed experimental protocols, a summary of relevant data in a tabular format, and a visual representation of the synthetic workflow. This protocol is intended for use by qualified researchers in a laboratory setting.

Introduction

Dimethyl docosanedioate is a long-chain dicarboxylic acid ester with potential applications in various fields, including as a starting material for the synthesis of pharmaceuticals, polymers, and lubricants. Its synthesis is most commonly achieved through the acid-catalyzed esterification of docosanedioic acid with methanol (B129727), a classic reaction known as Fischer esterification. This method is favored for its simplicity and the use of readily available and inexpensive reagents. The reaction is an equilibrium process, and therefore, specific conditions are employed to drive the reaction towards the formation of the desired diester product.

Data Summary

The following table summarizes typical quantitative data associated with the synthesis of this compound and analogous long-chain diesters via Fischer esterification. Please note that actual yields may vary depending on the specific reaction scale and conditions.

| Parameter | Typical Value | Notes |

| Reactants | ||

| Docosanedioic Acid | 1.0 equivalent | Starting material |

| Methanol | Excess (serves as solvent) | Drives equilibrium towards product formation |

| Acid Catalyst (e.g., H₂SO₄) | 0.1 - 1.0 equivalents | Catalyzes the esterification reaction |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 65 °C for methanol) | Increases reaction rate |

| Reaction Time | 4 - 24 hours | Monitored by TLC or other analytical methods |

| Product Characteristics | ||

| Appearance | White to off-white solid | |

| Molecular Formula | C₂₄H₄₆O₄ | |

| Molecular Weight | 398.62 g/mol | |

| Yield | 85 - 95% | Dependent on reaction conditions and purification |

| Purity | >98% | Achievable with proper purification |

Experimental Protocol: Fischer Esterification of Docosanedioic Acid

This protocol details the synthesis of this compound from docosanedioic acid using sulfuric acid as a catalyst.

Materials:

-

Docosanedioic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (98%)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Ethyl acetate (B1210297)

-

Hexane

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel

-

Beakers and Erlenmeyer flasks

-

pH paper

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, add docosanedioic acid (1.0 equivalent).

-

Add a significant excess of anhydrous methanol to the flask to act as both the reactant and the solvent. A concentration of approximately 0.2-0.5 M of the diacid in methanol is a good starting point.

-

While stirring, slowly and carefully add concentrated sulfuric acid (0.1 to 1.0 equivalents) to the mixture. The addition of acid is exothermic, so it is advisable to cool the flask in an ice bath during this step.

-

-

Esterification Reaction:

-

Attach a reflux condenser to the round-bottom flask.

-

Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The reflux temperature will be close to the boiling point of methanol (approximately 65 °C).

-

Allow the reaction to proceed for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting dicarboxylic acid spot and the appearance of the less polar diester product spot.

-

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture using a rotary evaporator to remove the excess methanol.

-

Dissolve the residue in ethyl acetate.

-

Transfer the ethyl acetate solution to a separatory funnel.

-

Wash the organic layer sequentially with deionized water, a saturated solution of sodium bicarbonate (to neutralize the acidic catalyst), and finally with brine. The aqueous washes should be continued until the pH of the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and collect the filtrate.

-

-

Purification:

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water or hexane/ethyl acetate, to yield a white to off-white solid.

-

-

Characterization:

-

The identity and purity of the final product can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

-

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Application of Dimethyl Docosanedioate in Polymer Chemistry: High-Performance Polyesters and Polyamides

Introduction

Dimethyl docosanedioate (B1260847), the dimethyl ester of the C22 long-chain dicarboxylic acid, is a valuable monomer in polymer chemistry for the synthesis of specialty polyesters and polyamides. Its long aliphatic chain imparts unique properties to the resulting polymers, including increased flexibility, hydrophobicity, and lower melting points compared to polymers derived from shorter-chain dicarboxylic acids. These characteristics make polymers derived from Dimethyl docosanedioate suitable for a range of applications, including biodegradable materials, engineering plastics, and specialty fibers.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polyesters and polyamides, targeted towards researchers and professionals in polymer chemistry and drug development.

Application Notes

The incorporation of this compound into polymer backbones offers several distinct advantages:

-

Enhanced Flexibility and Toughness: The long C22 aliphatic chain of this compound introduces significant flexibility into the polymer structure. This results in polymers with lower glass transition temperatures (Tg) and improved impact strength, making them suitable for applications requiring durable and less brittle materials.

-

Increased Hydrophobicity: The high hydrocarbon content of polymers derived from this compound leads to increased hydrophobicity. This property is beneficial for applications requiring water resistance, such as coatings, sealants, and medical implants where reduced water absorption is critical.

-

Biodegradability: Aliphatic polyesters are known for their biodegradability.[1] The presence of long aliphatic segments from this compound can enhance the susceptibility of the resulting polyesters to enzymatic and hydrolytic degradation, making them attractive for sustainable packaging and biomedical applications.[2]

-

Melt Processability: The introduction of the long, flexible docosanedioate unit can lower the melting temperature (Tm) and melt viscosity of the resulting polymers, improving their melt processability for techniques like injection molding and extrusion.

Key Applications:

-

Bio-based and Biodegradable Polyesters: In combination with bio-derived diols, this compound can be used to synthesize fully or partially bio-based polyesters for applications in sustainable plastics and packaging.[3]

-

Engineering Plastics: When copolymerized with aromatic monomers, this compound can be used to create copolyesters and copolyamides with a balance of flexibility, toughness, and thermal stability for demanding engineering applications.

-

Thermoplastic Elastomers: The synthesis of block copolymers incorporating flexible segments derived from this compound and rigid segments can lead to the formation of thermoplastic elastomers with tunable mechanical properties.

-

Drug Delivery Matrices: The biodegradable and hydrophobic nature of polyesters derived from this compound makes them potential candidates for creating controlled-release drug delivery systems.

Experimental Protocols

Protocol 1: Synthesis of Poly(ethylene docosanedioate) (PED) via Two-Step Melt Polycondensation

This protocol describes the synthesis of a high-molecular-weight polyester (B1180765) from this compound and ethylene (B1197577) glycol. The process involves a transesterification step followed by a polycondensation step under high vacuum.[4]

Materials:

-

This compound (C24H46O4)[5]

-

Ethylene glycol (EG)

-

Zinc acetate (B1210297) (catalyst)

-

Antimony(III) oxide (catalyst)

-

Phenol/tetrachloroethane (1:1, w/w) for viscosity measurements

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Distillation head with a condenser

-

Nitrogen inlet

-

Vacuum pump

-

Heating mantle with a temperature controller

Procedure:

Step 1: Transesterification

-

Charge the three-necked flask with this compound, ethylene glycol (in a molar ratio of EG to diester of 1.6:1), and zinc acetate (0.2 mol% based on the diester).[4]

-

Equip the flask with a mechanical stirrer, nitrogen inlet, and a distillation setup.

-

Heat the mixture under a nitrogen atmosphere to 190°C with constant stirring.[3]

-

Methanol (B129727) will be produced during the transesterification reaction and should be collected in the receiving flask.

-

Continue the reaction until approximately 95% of the theoretical amount of methanol has been distilled off, which typically takes 2-3 hours.[4]

Step 2: Polycondensation

-

Add antimony(III) oxide (0.03 mol% based on the diester) to the reaction mixture.

-

Gradually increase the temperature to 230-240°C while slowly reducing the pressure to 15-20 Pa.[3]

-

Ethylene glycol will distill off as the polycondensation reaction proceeds.

-

Continue the reaction for 3-4 hours, monitoring the viscosity of the polymer melt by observing the stirrer torque.[4]

-

Once the desired viscosity is achieved, stop the reaction by removing the heat and breaking the vacuum with nitrogen.

-

Extrude the molten polymer from the reactor and allow it to cool.

Characterization:

-

The chemical structure of the resulting polyester can be confirmed using Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR).[3]

-

The molecular weight and molecular weight distribution can be determined by Gel Permeation Chromatography (GPC).

-

Thermal properties (Tg, Tm, and thermal stability) can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6]

Protocol 2: Synthesis of Polyamide (Nylon 22,X) from this compound and a Diamine

This protocol outlines the synthesis of a polyamide via melt polycondensation of this compound with a diamine, for example, 1,6-hexanediamine (B7767898) to produce Nylon 22,6.

Materials:

-

This compound

-

1,6-Hexanediamine

-

Deionized water

-

Acetic acid (catalyst)

Equipment:

-

High-pressure reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

-

Heating system with precise temperature control.

-

Vacuum system.

Procedure:

-

Prepare a salt solution by reacting equimolar amounts of docosanedioic acid (hydrolyzed from this compound) and 1,6-hexanediamine in water to form a nylon salt. Alternatively, for direct melt polymerization, proceed as follows.

-

Charge the reaction vessel with equimolar amounts of this compound and 1,6-hexanediamine.

-

Add a small amount of acetic acid as a catalyst.

-

Seal the reactor and purge with nitrogen.

-

Heat the mixture to approximately 220°C under nitrogen pressure. Methanol will be generated and can be vented.

-

After the initial methanol is removed, gradually increase the temperature to 280-300°C while reducing the pressure to atmospheric pressure and then to a high vacuum.

-

The polycondensation reaction will proceed with the removal of methanol and any water formed.

-

Continue the reaction for 2-3 hours under vacuum until the desired melt viscosity is reached.

-

Extrude the polymer under nitrogen pressure and quench in water to form pellets.

Characterization:

-

The structure of the polyamide can be confirmed by NMR and FTIR spectroscopy.

-

The intrinsic viscosity can be measured to estimate the molecular weight.

-

Thermal properties can be determined by DSC and TGA.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of polyesters using long-chain dimethyl dicarboxylates. The values are based on protocols for similar monomers like Dimethyl Dodecanedioate and can be used as a starting point for optimizing the synthesis with this compound.[3][4]

| Parameter | Value | Reference |

| Monomer Ratio (Diol:Diester) | 1.6 : 1 (molar) | [4] |

| Transesterification Catalyst | Zinc acetate | [4] |

| Transesterification Catalyst Conc. | 0.2 mol% (based on diester) | [4] |

| Transesterification Temperature | 190 °C | [3] |

| Transesterification Time | 2 - 3 hours | [4] |

| Polycondensation Catalyst | Antimony(III) oxide | - |

| Polycondensation Catalyst Conc. | 0.03 mol% (based on diester) | - |

| Polycondensation Temperature | 230 - 240 °C | [3] |

| Polycondensation Pressure | 15 - 20 Pa | [3] |

| Polycondensation Time | 3 - 4 hours | [4] |

Visualizations

Caption: Workflow for the two-step synthesis of Poly(ethylene docosanedioate).

Caption: Synthesis of Polyamide (Nylon 22,6) from this compound.

References

- 1. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. primescholars.com [primescholars.com]

- 5. This compound | C24H46O4 | CID 566762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Properties of Photocurable Polymers Derived from the Polyesters of Glycerol and Aliphatic Dicarboxylic Acids [mdpi.com]

Application of Dimethyl Docosanedioate as a Plasticizer: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticipated use of Dimethyl docosanedioate (B1260847) as a novel, high-performance plasticizer. Given the limited direct experimental data on Dimethyl docosanedioate, this document leverages performance characteristics of structurally similar long-chain aliphatic diesters to project its efficacy and properties. Detailed experimental protocols are provided to enable researchers to rigorously evaluate its performance in various polymer systems, particularly in applications demanding high safety and stability, such as medical devices and pharmaceutical packaging.

Principle of Plasticization

Plasticizers are essential additives that enhance the flexibility, durability, and processability of polymeric materials. They function by intercalating between polymer chains, thereby reducing intermolecular forces and increasing the free volume. This disruption of chain-to-chain interactions lowers the glass transition temperature (Tg) of the polymer, transitioning it from a rigid, brittle state to a soft, pliable material at ambient temperatures.

This compound, with its long C22 aliphatic backbone, is hypothesized to be a highly effective and permanent plasticizer. Its significant molecular weight is expected to contribute to low volatility and minimal migration from the polymer matrix, addressing key performance and safety concerns associated with conventional plasticizers.

Anticipated Performance and Characteristics

The performance of this compound as a plasticizer is projected based on data from other long-chain dimethyl dicarboxylate esters. These analogous compounds have demonstrated that increased alkyl chain length correlates with improved thermal stability and reduced migration.

Data Presentation

The following tables summarize the expected quantitative performance of a model polymer, Polyvinyl Chloride (PVC), plasticized with this compound. For comparative purposes, data for a common conventional plasticizer, Di(2-ethylhexyl) phthalate (B1215562) (DEHP), and a structurally similar, well-studied bio-based plasticizer, Dibutyl Sebacate (DBS), are included.

Table 1: Mechanical Properties of Plasticized PVC (40 phr Plasticizer)

| Property | Test Method | PVC with this compound (Expected) | PVC with Dibutyl Sebacate (DBS) | PVC with DEHP (Reference) |

| Tensile Strength (MPa) | ASTM D882 | 18 - 23 | ~15.7[1] | 20 - 25 |

| Elongation at Break (%) | ASTM D882 | 350 - 450 | ~350[1] | 250 - 350[2] |

| Shore A Hardness | ASTM D2240 | 75 - 85 | ~80.2[1] | 85 - 95 |

Table 2: Thermal and Migration Properties of Plasticized PVC (40 phr Plasticizer)

| Property | Test Method | PVC with this compound (Expected) | PVC with Dibutyl Sebacate (DBS) | PVC with DEHP (Reference) |

| Glass Transition Temp. (Tg) (°C) | DMA | 5 - 15 | ~-10 to 0 | ~0 to 10 |

| Weight Loss (%) (24h @ 100°C) | ASTM D1203 | < 0.5 | < 1.0 | 1.0 - 2.0 |

| Migration into Hexane (%) | ASTM D1239 | < 1.0 | ~12.78 (after 28 days)[1] | > 10.0 |

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the performance of this compound as a plasticizer in a polymer matrix such as PVC.

Preparation of Plasticized PVC Films (Solvent Casting Method)

Objective: To prepare uniform films of PVC plasticized with this compound for subsequent mechanical, thermal, and migration testing.

Materials:

-

PVC resin (e.g., K-value 67)

-

This compound

-

Thermal stabilizer (e.g., a mixed metal soap)

-

Tetrahydrofuran (THF), analytical grade

Procedure:

-

Dissolution: In a well-ventilated fume hood, prepare a 15% (w/v) solution of PVC resin in THF.

-

Additive Incorporation: To the PVC solution, add the desired amount of this compound (e.g., 40 parts per hundred parts of resin, phr) and thermal stabilizer (e.g., 2 phr).

-

Homogenization: Stir the mixture at room temperature using a magnetic stirrer until all components are completely dissolved and the solution is visually homogeneous.

-

Casting: Pour the homogenized solution onto a clean, level glass plate.

-

Film Formation: Use a casting knife or film applicator to draw down the solution to a uniform thickness (e.g., 500 µm).

-

Solvent Evaporation: Allow the solvent to evaporate slowly in the fume hood at ambient temperature for at least 24 hours. To ensure complete solvent removal, the film can be subsequently dried in a vacuum oven at 40°C for 12 hours.

-

Film Conditioning: Carefully peel the film from the glass plate and condition it at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM standards.

Mechanical Properties Testing

Objective: To determine the effect of this compound on the tensile strength, elongation at break, and hardness of the PVC film.

3.2.1. Tensile Strength and Elongation at Break (ASTM D882)

Apparatus: Universal Testing Machine (UTM) with a suitable load cell.

Procedure:

-

Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned PVC film according to the dimensions specified in ASTM D882.

-

Gage Length Measurement: Mark the initial gage length on the narrow section of each specimen.

-

Testing: Mount the specimen in the grips of the UTM.

-

Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen ruptures.

-

Record the maximum load and the final gage length at the point of failure.

-

Calculation:

-

Tensile Strength (MPa) = Maximum Load (N) / Initial Cross-sectional Area (mm²)

-

Elongation at Break (%) = [(Final Gage Length - Initial Gage Length) / Initial Gage Length] x 100

-

3.2.2. Hardness Testing (ASTM D2240)

Apparatus: Shore A Durometer.

Procedure:

-

Sample Preparation: Stack at least three layers of the conditioned PVC film on a hard, flat surface to ensure a minimum thickness of 6 mm.

-

Measurement: Press the durometer indenter firmly and perpendicularly onto the surface of the film.

-

Record the hardness reading within 1 second of firm contact.

-

Take at least five readings at different locations on the film and calculate the average value.

Thermal Analysis

Objective: To evaluate the effect of this compound on the thermal properties of PVC, specifically the glass transition temperature and thermal stability.

3.3.1. Dynamic Mechanical Analysis (DMA)

Apparatus: Dynamic Mechanical Analyzer.

Procedure:

-

Specimen Preparation: Cut a rectangular specimen from the conditioned PVC film (dimensions as per instrument requirements).

-

Analysis: Mount the specimen in the tensile or film clamp of the DMA.

-

Perform a temperature sweep (e.g., from -50°C to 100°C at a heating rate of 3°C/min) at a fixed frequency (e.g., 1 Hz).

-

Data Interpretation: Determine the glass transition temperature (Tg) from the peak of the tan δ curve.

Migration Resistance Testing

Objective: To quantify the migration of this compound from the PVC film into a solvent, simulating contact with liquids.

3.4.1. Solvent Extraction (ASTM D1239)

Materials:

-

Conditioned PVC film specimens of known weight and surface area.

-

n-Hexane, analytical grade.

-

Glass vials with screw caps.

Procedure:

-

Initial Measurement: Weigh the conditioned PVC film specimens accurately.

-

Immersion: Place each specimen in a glass vial and add a sufficient volume of n-hexane to completely immerse the film.

-

Incubation: Seal the vials and incubate them at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 24 hours).

-

Post-Extraction: Carefully remove the specimens from the solvent, gently blot the surface with a lint-free cloth, and dry them in a vacuum oven at 40°C to a constant weight.

-

Final Measurement: Reweigh the dried specimens.

-

Calculation:

-

Migration (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

-

3.4.2. GC-MS Analysis of Extractant (Optional, for higher sensitivity)

Objective: To provide a more sensitive and specific quantification of the migrated plasticizer.

Apparatus: Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

-

Sample Preparation: After the solvent extraction test, take an aliquot of the n-hexane extractant.

-

Internal Standard: Add a known concentration of an internal standard (a compound not present in the sample with a similar chemical nature and retention time) to the aliquot.

-

GC-MS Analysis: Inject the sample into the GC-MS system.

-

GC Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

-

Inlet Temperature: 280°C

-

Oven Program: 80°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min.

-

Carrier Gas: Helium

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI)

-

Scan Range: 50-500 m/z

-

-

-

Quantification: Identify the this compound peak based on its retention time and mass spectrum. Calculate its concentration based on the peak area relative to the internal standard, using a pre-established calibration curve.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Mechanical Property Evaluation of Plasticized PVC.

Caption: Workflow for Migration Resistance Evaluation of Plasticized PVC.

Safety and Handling

References

Application Notes and Protocols for the Gas Chromatographic Analysis of Long-Chain Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain esters, particularly wax esters, are a diverse class of lipids composed of long-chain fatty acids and long-chain fatty alcohols. They are integral components in a wide array of products, from cosmetics and pharmaceuticals to food additives and biological samples.[1] Their analysis is crucial for quality control, formulation development, and various fields of research. Due to their high molecular weight and low volatility, the analysis of long-chain esters by gas chromatography (GC) presents unique challenges. Conventional GC methods are often inadequate for the elution of these less volatile compounds.[1]

This document provides detailed application notes and protocols for the successful analysis of long-chain esters using High-Temperature Gas Chromatography (HTGC), often coupled with Mass Spectrometry (MS). It also covers methods for the analysis of the constituent long-chain fatty acids, which may require derivatization.

Principle of Analysis

The analysis of intact long-chain esters by GC requires high temperatures to ensure volatilization and elution from the chromatographic column. HTGC utilizes specialized columns and instrumentation capable of operating at temperatures up to 480°C.[1] For the analysis of constituent fatty acids, a derivatization step is often necessary to convert the polar carboxylic acids into more volatile and less polar esters, typically fatty acid methyl esters (FAMEs), or trimethylsilyl (B98337) (TMS) esters.[2]

Data Presentation: Quantitative Analysis of Long-Chain Esters

The following tables summarize typical quantitative data and performance characteristics for the analysis of long-chain esters and their derivatives by GC-MS.

Table 1: Quantitative Performance of HTGC-MS for Intact Wax Esters

| Parameter | Reported Values | Remarks |

| Linearity | Good linearity (R² = 0.9876) for wax esters with carbon numbers C29-C44 over a concentration range of 0.1–0.5 mg/mL.[1] | High-temperature GC/MS is essential for the analysis of high molecular weight wax esters. |

| Precision | Not explicitly reported in the reviewed literature. | Precision is highly dependent on the specific method, instrumentation, and sample matrix. |

| Accuracy | Not explicitly reported in the reviewed literature. | Accuracy can be assessed through the use of certified reference materials and recovery studies. |